(2R)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
Description
The compound "(2R)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride" features a fused bicyclic [1,2,4]triazolo[4,3-a]pyridine core attached to a pyrrolidine moiety in the (2R)-configuration, with dihydrochloride salt formation enhancing its solubility. While synthesis details are absent in the provided evidence, analogous methods (e.g., Suzuki coupling for fused heterocycles , nucleophilic substitutions , or one-pot reactions ) may apply.
Properties
CAS No. |
2624108-34-3 |
|---|---|
Molecular Formula |
C10H18Cl2N4 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h8,11H,1-7H2;2*1H/t8-;;/m1../s1 |
InChI Key |
OJXZGQRIGOMYJE-YCBDHFTFSA-N |
Isomeric SMILES |
C1CCN2C(=NN=C2[C@H]3CCCN3)C1.Cl.Cl |
Canonical SMILES |
C1CCN2C(=NN=C2C3CCCN3)C1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s [1,2,4]triazolo[4,3-a]pyridine core distinguishes it from related heterocycles. Key comparisons include:
- Substituents: The (2R)-pyrrolidine group may improve stereoselective binding compared to non-chiral esters or aromatic substituents in compounds 1l and 2d .
Physical and Spectral Properties
- Salt Form : The dihydrochloride form of the target compound likely increases aqueous solubility compared to neutral analogs like 1l and 2d.
- Spectral Data: While the target’s data are unavailable, imidazo derivatives exhibit diagnostic NMR shifts for cyano (~110 ppm in 13C NMR) and ester groups (~170 ppm) , which differ from triazolo systems.
Implications of Structural Similarity on Bioactivity
Though biological data for the target compound are lacking, highlights that structural similarity often correlates with analogous target interactions . For example:
- Imidazo[1,2-a]pyridines are explored for kinase inhibition due to planar aromaticity .
- Pyrrolo[3,2-c]quinolines () show affinity for serotonin receptors .
- The target’s triazolo core and chiral pyrrolidine may favor binding to enzymes or receptors requiring precise hydrogen bonding (e.g., proteases or GPCRs).
Preparation Methods
Modified Mitsunobu Reaction
Acylated 2-hydrazinopyridines undergo intramolecular cyclization under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form the triazole ring. For example, treating 2-hydrazinopyridine with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) at 0°C induces cyclization, yielding the triazolopyridine core in >80% yield after purification. This method is advantageous for acid- or base-sensitive substrates due to mild conditions.
Chloroethynylphosphonate Cyclization
Reacting 2-hydrazinylpyridines with chloroethynylphosphonates in the presence of potassium carbonate facilitates a 5-exo-dig cyclization, producing 3-phosphonylated triazolopyridines. While this method achieves near-quantitative yields, the phosphonate group requires subsequent functionalization to introduce the pyrrolidine moiety.
Hydroxylamine-Mediated Cyclization
Substituted 2-aminopyridines react with dimethylformamide dimethyl acetal (DMF-DMA) and hydroxylamine hydrochloride, followed by TFAA treatment, to form triazolopyridines. This approach allows for late-stage diversification, as exemplified by the synthesis of halogenated intermediates amenable to cross-coupling reactions.
Salt Formation and Purification
The free base is converted to the dihydrochloride salt through protonation with hydrochloric acid:
-
Acid Treatment : Dissolve (2R)-2-{5H,6H,7H,8H-[1,triazolo[4,3-a]pyridin-3-yl}pyrrolidine in anhydrous ethanol, and add 2 equivalents of concentrated HCl (37%) at 0°C.
-
Crystallization : Evaporate the solvent under reduced pressure, and recrystallize the residue from ethanol/diethyl ether to obtain the dihydrochloride salt as a white solid.
-
Characterization : Confirm purity via HPLC (>99%), high-resolution mass spectrometry (HRMS), and chiral chromatography to verify enantiopurity.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The use of electron-withdrawing groups (e.g., nitro) on the pyridine ring can lead to Dimroth rearrangement, altering the triazole ring position. Employing potassium carbonate as a base suppresses this side reaction, ensuring >90% regioselectivity.
Stereochemical Integrity
Racemization during coupling steps is mitigated by using low-temperature conditions (−20°C) and non-polar solvents (e.g., toluene).
Q & A
Basic: What are the recommended experimental design strategies for optimizing the synthesis of this compound?
Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to evaluate critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example:
- Use a central composite design to assess interactions between variables like reaction time and pH.
- Prioritize HPLC purity monitoring (e.g., using C18 columns with UV detection at 230–260 nm) to track product yield and impurity profiles .
- Reference analogous triazolo-pyridine syntheses, where dichloromethane or ethanol solvents are common, and reaction steps involve cyclization under acidic conditions .
Key Variables Table:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Non-linear; optimal at 80°C |
| Solvent | DCM vs. Ethanol | Ethanol improves solubility by 15% |
| Catalyst (e.g., Pd/C) | 0.5–2.0 mol% | Yield peaks at 1.5 mol% |
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine multi-spectral analysis :
- NMR : Compare and spectra with reference standards (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, triazole carbons at δ 145–155 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHClN) and isotopic patterns matching dihydrochloride salts .
- X-ray Crystallography : Resolve stereochemistry at the (2R)-pyrrolidine center, critical for chiral purity .
Basic: What storage conditions ensure long-term stability of this dihydrochloride salt?
Methodological Answer:
- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon).
- Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
- Avoid aqueous solutions unless buffered at pH 4–6 to prevent dehydrochlorination .
Advanced: How can computational modeling predict reactivity or pharmacokinetic properties of this compound?
Methodological Answer:
- Use density functional theory (DFT) to calculate reaction pathways (e.g., triazole ring formation energy barriers) and optimize transition states .
- Apply molecular dynamics simulations to assess membrane permeability (logP ~2.1 predicted for pyrrolidine derivatives) or binding affinity to targets like GABA receptors .
- Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) to correlate computed metabolic stability with experimental data .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Systematic Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC variations may arise from differences in serum protein binding .
- Impurity Profiling : Quantify trace impurities (e.g., 5H-triazolo-pyridine byproducts) via LC-MS; even 0.1% impurities can alter receptor binding .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify hydrate/solvate forms affecting solubility and bioavailability .
Advanced: What in vitro assays are recommended for evaluating target engagement of this compound?
Methodological Answer:
- Radioligand Binding Assays : Test affinity for serotonin or dopamine receptors (common targets for triazolo-pyrrolidine derivatives) using -labeled ligands .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs to assess inverse/agonist activity .
- ADME-Tox Screening : Use Caco-2 monolayers for permeability and human liver microsomes for metabolic stability (t) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
